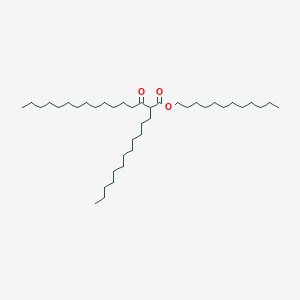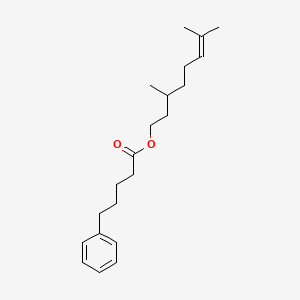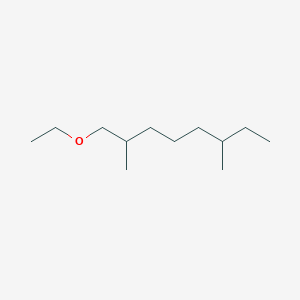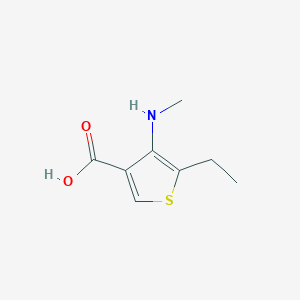
Dodecyl 2-dodecyl-3-oxohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl 2-dodecyl-3-oxohexadecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecanoic acid and dodecanol, featuring a long carbon chain that imparts hydrophobic characteristics. This compound finds applications in various fields due to its surfactant properties and ability to interact with biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecanol and other alcohols.
Substitution: Various substituted esters and other derivatives.
科学的研究の応用
Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
作用機序
The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
類似化合物との比較
Similar Compounds
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning products.
Dodecanol: A fatty alcohol with similar hydrophobic characteristics but lacking the ester functionality
Uniqueness
Dodecyl 2-dodecyl-3-oxohexadecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its surfactant properties make it valuable in various scientific and industrial applications.
特性
CAS番号 |
112288-29-6 |
|---|---|
分子式 |
C40H78O3 |
分子量 |
607.0 g/mol |
IUPAC名 |
dodecyl 2-dodecyl-3-oxohexadecanoate |
InChI |
InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChIキー |
HEDBQTPYMCNJNL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)

![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)


![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
